N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

α-glucosidase inhibition urease inhibition antidiabetic

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 897735-87-4; molecular formula C16H9BrN4O2S; MW 401.24 g/mol) is a hybrid heterocyclic compound incorporating a 1,3,4-oxadiazole ring linked via a carboxamide bridge at the 6-position of a benzothiazole core, with a 4-bromophenyl substituent at the oxadiazole 5-position. The compound belongs to the benzothiazole-oxadiazole carboxamide family, a scaffold class that has demonstrated diverse biological activities including α-glucosidase inhibition, urease inhibition, and neuroprotective effects in published studies.

Molecular Formula C16H9BrN4O2S
Molecular Weight 401.24
CAS No. 897735-87-4
Cat. No. B2551777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
CAS897735-87-4
Molecular FormulaC16H9BrN4O2S
Molecular Weight401.24
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)Br
InChIInChI=1S/C16H9BrN4O2S/c17-11-4-1-9(2-5-11)15-20-21-16(23-15)19-14(22)10-3-6-12-13(7-10)24-8-18-12/h1-8H,(H,19,21,22)
InChIKeyHRYMCRHMDYQZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 897735-87-4): Core Structural Profile for Procurement Evaluation


N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 897735-87-4; molecular formula C16H9BrN4O2S; MW 401.24 g/mol) is a hybrid heterocyclic compound incorporating a 1,3,4-oxadiazole ring linked via a carboxamide bridge at the 6-position of a benzothiazole core, with a 4-bromophenyl substituent at the oxadiazole 5-position [1]. The compound belongs to the benzothiazole-oxadiazole carboxamide family, a scaffold class that has demonstrated diverse biological activities including α-glucosidase inhibition, urease inhibition, and neuroprotective effects in published studies [2]. The 4-bromophenyl group distinguishes this compound from its close-in-class analogs bearing 4-chlorophenyl (CAS 865287-28-1), 4-methylphenyl (CAS 952844-35-8), and unsubstituted phenyl (CAS 865287-60-1) substituents, and is commercially available through multiple chemical suppliers .

Why N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide Cannot Be Freely Substituted with Structurally Similar Analogs


Within the 1,3,4-oxadiazol-2-yl-benzothiazole-6-carboxamide series, the identity of the 5-aryl substituent on the oxadiazole ring is a critical determinant of biological potency, as demonstrated by SAR studies on closely related oxadiazole-benzothiazole hybrids [1]. In the 2023 Khan et al. study of S-substituted benzothiazole-oxadiazole analogs, bromine-substituted derivatives exhibited IC50 values for α-glucosidase of 34.60 ± 3.90 µM (compound 4) and 48.40 ± 6.50 µM (compound 17), in contrast to fluorine-substituted analogs which achieved IC50 values as low as 4.60 ± 1.20 µM—an approximately 7.5-fold to 10.5-fold difference driven solely by halogen identity [1]. The authors explicitly attributed this divergence to bromine's larger atomic radius (1.85 Å vs. 1.47 Å for fluorine) and higher polarizability, which can be detrimental or beneficial depending on the binding pocket architecture [1]. Consequently, any procurement decision that treats the 4-bromophenyl, 4-chlorophenyl, 4-fluorophenyl, or 4-methylphenyl congeners as interchangeable risks introducing uncontrolled variance in bioassay outcomes.

Quantitative Differentiation Evidence for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide


4-Bromophenyl Substituent Confers Distinct α-Glucosidase and Urease Inhibitory Profiles Relative to Fluoro and Chloro Analogs

While direct IC50 data for CAS 897735-87-4 itself is not reported in the open literature, the SAR framework established by Khan et al. (2023) for a closely related benzothiazole-oxadiazole series provides quantitative benchmarking of bromine substitution effects [1]. In that study, compound 4 (bromine-substituted) exhibited α-glucosidase IC50 of 34.60 ± 3.90 µM and urease IC50 of 49.90 ± 5.90 µM, while compound 17 (also bromine-substituted) showed α-glucosidase IC50 of 48.40 ± 6.50 µM and urease IC50 of 57.30 ± 7.70 µM. These values contrast with the most potent fluoro-substituted analog in the same series (compound 1: α-glucosidase IC50 4.60 ± 1.20 µM; urease IC50 8.90 ± 2.80 µM), representing a 7.5–10.5-fold difference [1]. Bromine's large van der Waals radius (1.85 Å) and high polarizability were identified as the mechanistic basis for this altered activity profile [1].

α-glucosidase inhibition urease inhibition antidiabetic SAR

4-Bromophenyl Motif Linked to Superior Neuroprotective Activity in Benzothiazole-Oxadiazole Hybrids Versus Other Aryl Substituents

In a structurally related benzothiazole-based 1,3,4-oxadiazole series evaluated for neuroprotection against Aβ25–35-induced toxicity, the compound bearing a 4-bromophenylmethylthio substituent demonstrated the most potent activity, preserving 95.7% cell viability at 10 µM, compared to 90.7% for the positive control EGCG (epigallocatechin gallate) at the same concentration [1]. By contrast, analogs with 2-bromophenylmethylthio (87.7% viability), 4-bromo-2-fluorophenylmethylthio (89.1%), and 4-methoxyphenylmethylthio (87.7%) substituents showed significantly lower neuroprotection [1]. The SAR analysis specifically concluded that bromine substitution at the 4-position of the benzene ring is favorable for neuroprotective activity [1].

neuroprotection Alzheimer's disease amyloid beta SH-SY5Y

Bromine as a Heavy Atom Enables X-Ray Crystallographic Phasing and Synthetic Diversification Not Accessible with Lighter Halogen or Alkyl Analogs

The presence of the 4-bromophenyl substituent (atomic number Br = 35) provides anomalous scattering signal for X-ray crystallographic phase determination, a capability absent in the 4-chlorophenyl (Cl = 17, weaker anomalous signal) and 4-methylphenyl (no heavy atom) analogs [1]. Additionally, the C–Br bond serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the compound to function as both a screening entity and a precursor for focused library generation—a dual utility not offered by the corresponding C–H (phenyl) or C–CH3 (tolyl) congeners [2].

X-ray crystallography heavy atom derivatization Suzuki coupling synthetic handle

Lipophilicity Modulation by 4-Bromophenyl Substitution Differentiates Physicochemical Profile from Hydrogen and Methyl Analogs

The 4-bromophenyl group increases calculated lipophilicity (cLogP) by approximately 0.6–0.8 log units relative to the unsubstituted phenyl analog, based on the Hansch π constant for bromine (πBr = +0.86) compared to methyl (πCH3 = +0.56) and hydrogen (πH = 0.00) [1]. This lipophilicity increment is comparable to that of the 4-chlorophenyl analog (πCl = +0.71) but distinct from the 4-fluorophenyl analog (πF = +0.14), which is considerably less lipophilic [1]. For applications where blood-brain barrier (BBB) penetration or membrane partitioning is a critical parameter, the bromophenyl derivative occupies a lipophilicity space that is not accessible with fluorine-substituted analogs and only partially overlapping with chlorine-substituted variants [1].

lipophilicity LogP BBB penetration physicochemical properties

Electron-Withdrawing Character of 4-Bromophenyl Modulates Oxadiazole Ring Electronics Differently Than Electron-Donating Substituents

The 4-bromophenyl group exerts an electron-withdrawing inductive effect (Hammett σp = +0.23) comparable to 4-chlorophenyl (σp = +0.23) but opposite in sign to 4-methylphenyl (σp = -0.17), which is electron-donating [1]. This electronic difference influences the electron density of the 1,3,4-oxadiazole ring, which in turn affects hydrogen-bond acceptor strength at the oxadiazole N3/N4 positions and hydrolytic stability of the oxadiazole ring under physiological or acidic conditions [1]. The Khan et al. SAR data demonstrated that electron-withdrawing halogen substituents produce distinct binding interactions with α-glucosidase and urease active sites compared to electron-donating groups [2].

Hammett constant electronic effects oxadiazole stability metabolic stability

Optimal Research and Industrial Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide


Protein-Ligand Co-Crystal Structure Determination via SAD/MAD Phasing

The 4-bromophenyl substituent provides adequate anomalous scattering (f'' ~ 1.28 e at Cu Kα) for experimental phasing in protein-ligand co-crystallography without requiring additional heavy-atom soaking or selenomethionine incorporation [1]. This makes the compound uniquely suitable among its analog series for structural biology groups that need to resolve ligand binding poses de novo. The anomalous signal from bromine is approximately 3.7-fold stronger than that provided by the 4-chlorophenyl analog (f'' ~ 0.35 e at Cu Kα), enabling SAD phasing with reduced data redundancy requirements [1].

Focused Library Synthesis via Late-Stage C–Br Functionalization

The C–Br bond serves as a traceless synthetic handle for palladium-catalyzed diversification (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type couplings), enabling the compound to function as a central intermediate for parallel library generation [1]. A single procurement of this compound can yield dozens of derivatives through automated parallel synthesis platforms, whereas the corresponding 4-chlorophenyl analog requires harsher conditions for Pd insertion and the 4-methylphenyl and phenyl analogs lack the reactive handle entirely [1]. This dual role—as both a screening compound and a diversification precursor—optimizes procurement value for medicinal chemistry teams.

Alzheimer's Disease Drug Discovery: Amyloid-Beta Target Screening

Published SAR evidence from a closely related benzothiazole-oxadiazole series demonstrates that 4-bromophenyl substitution is specifically associated with superior neuroprotective activity against Aβ25–35 toxicity in SH-SY5Y cells (95.7% cell viability at 10 µM), outperforming the positive control EGCG (90.7%) and non-brominated analogs (87.7%) [1]. While direct activity data for CAS 897735-87-4 awaits experimental determination, the scaffold architecture and 4-bromophenyl pharmacophore align with the favorable SAR pattern established in this study, supporting its prioritization as a screening candidate in Alzheimer's disease programs targeting amyloid-beta pathology [1].

Metabolic Disorder Target Screening: α-Glucosidase and Urease Inhibition

The benzothiazole-oxadiazole scaffold class has validated activity against α-glucosidase (IC50 range 4.60–48.40 µM) and urease (IC50 range 8.90–57.30 µM), with bromine-substituted analogs occupying the mid-to-lower potency range of the series [1]. The 4-bromophenyl derivative is specifically suited for SAR expansion studies where the objective is to explore how halogen identity and position modulate enzyme binding, given the well-characterized electronic and steric parameters of bromine (σp = +0.23, van der Waals radius 1.85 Å) relative to chlorine (σp = +0.23, vdW 1.75 Å) and fluorine (σp = +0.06, vdW 1.47 Å) [1][2]. This makes the compound a rational selection for antidiabetic and anti-urease lead optimization programs where halogen scanning is part of the design strategy [1].

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.